molecular formula C46H60N2O4 B10850326 bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate

bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate

Cat. No.: B10850326
M. Wt: 705.0 g/mol
InChI Key: XZOSATCOBKLHCF-JNDXSTKLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-139 involves the formation of a twin drug structure with ester spacers. The process typically includes the following steps:

    Formation of the Twin Drug Structure: The twin drug structure is synthesized by combining two pharmacophore components through a chemical reaction that forms an ester bond.

    Reaction Conditions: The reaction mixture is stirred at elevated temperatures (e.g., 70°C) for an extended period (e.g., 24 hours). After cooling, the reaction is quenched with water and extracted with ethyl acetate.

Industrial Production Methods: Industrial production of MCL-139 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: MCL-139 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of MCL-139, each with unique pharmacological properties .

Scientific Research Applications

MCL-139 has a wide range of scientific research applications:

Mechanism of Action

MCL-139 exerts its effects by binding to opioid receptors in the central nervous system. The compound interacts with the receptor’s active site, mimicking the action of natural opioids. This binding inhibits the transmission of pain signals, providing analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Uniqueness of MCL-139: MCL-139 is unique due to its specific ester spacer length and the combination of pharmacophore components, which provide a balanced profile of potency and selectivity. Its strong binding affinity and effective modulation of opioid receptors make it a valuable compound in opioid research .

Properties

Molecular Formula

C46H60N2O4

Molecular Weight

705.0 g/mol

IUPAC Name

bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate

InChI

InChI=1S/C46H60N2O4/c49-43(51-35-15-13-33-25-41-37-11-1-3-19-45(37,39(33)27-35)21-23-47(41)29-31-7-5-8-31)17-18-44(50)52-36-16-14-34-26-42-38-12-2-4-20-46(38,40(34)28-36)22-24-48(42)30-32-9-6-10-32/h13-16,27-28,31-32,37-38,41-42H,1-12,17-26,29-30H2/t37?,38?,41-,42-,45-,46-/m1/s1

InChI Key

XZOSATCOBKLHCF-JNDXSTKLSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)OC(=O)CCC(=O)OC5=CC6=C(C[C@@H]7C8[C@@]6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)CCC(=O)OC5=CC6=C(CC7C8C6(CCCC8)CCN7CC9CCC9)C=C5)CC1CCC1

Origin of Product

United States

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